Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-
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Overview
Description
Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- is an organic compound with the molecular formula C14H17NO3 It is a derivative of acetamide, characterized by the presence of a phenyl group substituted with a hydroxy-oxohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- typically involves the reaction of 4-(3-hydroxy-5-oxohexyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(3-hydroxy-5-oxohexyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-80°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction pathways.
Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
- Acetamide, N-[4-hydroxy-3,5-bis(1-piperidinylmethyl)phenyl]-
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Uniqueness
Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]- is unique due to its specific hydroxy-oxohexyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetamide derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
169053-94-5 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-[4-(3-hydroxy-5-oxohexyl)phenyl]acetamide |
InChI |
InChI=1S/C14H19NO3/c1-10(16)9-14(18)8-5-12-3-6-13(7-4-12)15-11(2)17/h3-4,6-7,14,18H,5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
SZXTXLQHBJZYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCC1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
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